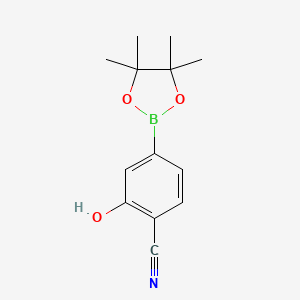

2-羟基-4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is a chemical compound with the molecular formula C13H17BO4 . It has a molecular weight of 248.09 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)11(16)7-10/h5-8,16H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . It has a boiling point of 363.3±32.0 °C at 760 mmHg . The flash point is 173.5±25.1 °C .科学研究应用

Synthesis of Indolo-fused Heterocyclic Inhibitors

This compound can be used in the synthesis of indolo-fused heterocyclic inhibitors of the polymerase enzyme of hepatitis C . This could potentially lead to the development of new treatments for hepatitis C.

Studies of Pi-Interactions and Electronic Structure

It can be used in studies of pi-interactions, electronic structure, and transient UV absorption of subphthalocyanine-borate-bridged ferrocene-fullerene conjugates . This could help in understanding the properties of these complex molecules.

Synthesis of Subphthalocyanine and Fused-ring Nicotine Derivatives

This compound can be used in the synthesis of subphthalocyanine and fused-ring nicotine derivatives . These derivatives could have potential applications in various fields, including medicinal chemistry and materials science.

Borylation at the Benzylic C-H Bond of Alkylbenzenes

It can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This reaction is a key step in many organic synthesis processes.

Hydroboration of Alkyl or Aryl Alkynes and Alkenes

This compound can be used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This is a fundamental reaction in organic chemistry, used in the synthesis of a wide range of organic compounds.

Enzyme Inhibitors or Specific Ligand Drugs

Boric acid compounds, like this one, are often used as enzyme inhibitors or specific ligand drugs . They can be used not only in the treatment of tumors and microbial infections, but also in the design of anticancer drugs .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances . This has important applications in analytical chemistry and biological research.

Anticancer Drugs

In the research of anticancer drugs, boric acid compounds have been found to produce highly reactive oxygen species, which could lead to apoptosis of certain cancer cells . This opens up new possibilities for the treatment of various types of cancer.

安全和危害

The compound has been classified with the hazard statements H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements P261, P305+P351+P338 are also associated with this compound , indicating measures to take in case of exposure.

作用机制

Target of Action

Similar compounds are often used in organic synthesis as reagents and catalysts .

Mode of Action

Compounds with similar structures, such as 4-methoxycarbonylphenylboronic acid pinacolate, are often used in carbon-carbon bond formation reactions, such as the diels-alder reaction .

Biochemical Pathways

It’s known that similar compounds are used in organic synthesis, suggesting that they may interact with various biochemical pathways depending on the context of their use .

Pharmacokinetics

Its predicted density is 108±01 g/cm3, and it has a boiling point of 3556±250 °C . These properties may influence its bioavailability.

Result of Action

Similar compounds are often used in organic synthesis, suggesting that they may facilitate the formation of new compounds through reactions such as the diels-alder reaction .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature .

属性

IUPAC Name |

2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)11(16)7-10/h5-7,16H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTAKLYSMLVVNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718428 |

Source

|

| Record name | 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1350933-21-9 |

Source

|

| Record name | 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine](/img/structure/B596387.png)